Zafirlukast-d7

Beschreibung

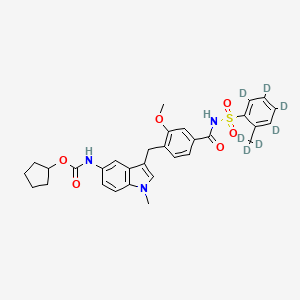

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZWCHGZNKEEK-WRQTXKASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zafirlukast-d7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number for Zafirlukast-d7: 1217174-18-9 [1][2][3][4]

This technical guide provides an in-depth overview of Zafirlukast, with a specific focus on its deuterated analog, this compound. This compound is a deuterium-labeled version of Zafirlukast, which is primarily utilized as an internal standard for analytical and pharmacokinetic research.[3] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, thereby enabling precise quantification in biological samples.[3]

Core Compound: Zafirlukast

Zafirlukast is a synthetic, orally active leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma.[5][6] It acts as a competitive and selective antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[7][8] By blocking the action of cysteinyl leukotrienes (LTD4 and LTE4), Zafirlukast mitigates key pathophysiological processes in asthma, including bronchoconstriction, airway edema, and inflammation.[6][9]

Physicochemical Properties

Pure zafirlukast is a fine, white to pale yellow amorphous powder. It is practically insoluble in water, slightly soluble in methanol, and freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for Zafirlukast, derived from pharmacokinetic studies and clinical trials.

| Parameter | Value | Notes |

| Molecular Formula | C31H33N3O6S | Zafirlukast |

| Molecular Weight | 575.68 g/mol | Zafirlukast |

| Molecular Formula (d7) | C31H26D7N3O6S | This compound[2] |

| Molecular Weight (d7) | 582.72 g/mol | This compound[2][4] |

| Peak Plasma Concentration (Tmax) | ~3 hours | Following oral administration[5][7] |

| Plasma Protein Binding | >99% | Primarily to albumin[5][7] |

| Elimination Half-Life | 8 to 16 hours | Average of 10 hours[7] |

| Bioavailability | Reduced by ~40% with food | Should be taken 1 hour before or 2 hours after meals[7][10] |

| Metabolism | Hepatic | Primarily via the CYP2C9 enzyme[5][7] |

| Oral Clearance | ~20 L/h |

Signaling Pathway: Zafirlukast Mechanism of Action

Zafirlukast exerts its therapeutic effect by interrupting the pro-inflammatory signaling cascade of cysteinyl leukotrienes. The following diagram illustrates this mechanism.

Caption: Mechanism of action of Zafirlukast at the CysLT1 receptor.

Experimental Protocols

Synthesis of Zafirlukast

The total synthesis of Zafirlukast has been described in the literature. A representative multi-step synthesis can be summarized as follows:

-

One-Pot Synthesis of Intermediate 5f: To a mixture of aryl bromide 7, PdCl2(PPh3)2, CuI, and Et3N in dry DMF, trimethylsilyl acetylene is added. This reaction yields a key intermediate compound.[11][12]

-

Formation of 3-Aroylindole: The intermediate is then subjected to oxidation, for instance using Na2S2O8 in DMSO, to trigger a cyclization process, forming the indole scaffold.[12]

-

Subsequent Transformations: The resulting compound undergoes a series of further reactions, including reduction of a nitro group (e.g., with Raney Nickel under a hydrogen atmosphere) to yield a 5-amino indole derivative.[11][12]

-

Final Conjugation: The final step involves the conjugation of the 5-amino indole derivative with cyclopentyl chloroformate in the presence of a base like N-methyl morpholine to yield Zafirlukast.[11][12]

Note: This is a simplified summary. For detailed experimental procedures, including reagent quantities and reaction conditions, refer to the cited literature.[11][12]

In Vitro Assay of Leukotriene Receptor Antagonism

-

Objective: To determine the antagonist activity of Zafirlukast against cysteinyl leukotrienes in airway smooth muscle.

-

Methodology:

-

Conducting airway smooth muscle tissues are obtained from laboratory animals (e.g., guinea pigs) or human donors.

-

The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Changes in muscle tension (contraction) are measured isometrically using force-displacement transducers.

-

A cumulative concentration-response curve is established for a cysteinyl leukotriene agonist (e.g., LTD4) to determine its contractile activity.

-

The tissues are then incubated with Zafirlukast at various concentrations for a defined period.

-

The concentration-response to the agonist is re-determined in the presence of Zafirlukast.

-

A rightward shift in the concentration-response curve for the agonist in the presence of Zafirlukast indicates competitive antagonism.[6][13] The magnitude of this shift can be used to calculate the potency of Zafirlukast.

-

Clinical Trial Protocol for Allergen Challenge

-

Objective: To evaluate the efficacy of Zafirlukast in preventing allergen-induced bronchoconstriction.

-

Methodology:

-

A double-blind, placebo-controlled, crossover study design is typically employed in patients with a history of atopic asthma.[14]

-

Patients receive a single oral dose of Zafirlukast (e.g., 40 mg) or a matching placebo.[15]

-

After a specified time (e.g., 2 hours), patients undergo an inhalational allergen challenge. The allergen used is one to which the patient has a known sensitivity (e.g., cat dander).[15]

-

Pulmonary function, typically measured as the forced expiratory volume in one second (FEV1), is monitored before and at regular intervals after the challenge.

-

The primary endpoint is often the degree of bronchoconstriction, which can be assessed by the percentage fall in FEV1 or the provocative dose of allergen required to cause a specific fall in FEV1 (e.g., PD20).[15]

-

Zafirlukast's efficacy is demonstrated by a significant attenuation of both the early- and late-phase bronchoconstrictor responses to the allergen compared to placebo.[14][15]

-

Experimental Workflow: Quantification of Zafirlukast using this compound

The use of this compound as an internal standard is crucial for accurate bioanalysis. The following diagram outlines a typical workflow for quantifying Zafirlukast in a biological matrix.

Caption: Workflow for bioanalysis of Zafirlukast using a deuterated internal standard.

References

- 1. This compound CAS#: 1217174-18-9 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. veeprho.com [veeprho.com]

- 4. scbt.com [scbt.com]

- 5. Zafirlukast - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Zafirlukast? [synapse.patsnap.com]

- 9. Summary of clinical trials with zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nyallergy.com [nyallergy.com]

- 14. Zafirlukast: the first leukotriene-receptor antagonist approved for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

A Technical Guide to the Synthesis and Characterization of Zafirlukast-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a potent and selective oral leukotriene receptor antagonist used in the chronic treatment of asthma.[1][2][3] It functions by blocking the action of cysteinyl leukotrienes (LTD4 and LTE4) on the CysLT1 receptor, thereby reducing airway constriction, mucus production, and inflammation.[2][4]

Zafirlukast-d7 is a deuterated analog of Zafirlukast. Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research. They serve as ideal internal standards for quantitative bioanalytical assays using mass spectrometry (MS) and liquid chromatography (LC).[5] The incorporation of deuterium atoms results in a compound that is chemically identical to the parent drug but has a higher mass. This mass difference allows for clear differentiation in MS-based assays, improving the accuracy and precision of pharmacokinetic, therapeutic drug monitoring, and metabolic studies.[5] The deuterium labeling is typically on the 2-methylphenyl (o-tolyl) group.[6]

Synthesis of this compound

The synthesis of this compound follows the established routes for Zafirlukast, with the key difference being the introduction of a deuterated starting material. The most direct approach involves the use of deuterated o-toluenesulfonamide (o-toluenesulfonamide-d7) in the final coupling step with the carboxylic acid intermediate, 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxybenzoic acid.

A general synthetic scheme is outlined below. The process begins with commercially available materials and proceeds through several intermediate steps to construct the indole core and the substituted benzoic acid moiety before the final amide bond formation.

Experimental Protocols

Protocol 1: Final Amide Coupling for this compound Synthesis

This protocol is an adaptation of known methods for Zafirlukast synthesis.[7][8]

-

Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxybenzoic acid (1.0 eq.) in a mixture of anhydrous dichloromethane and acetonitrile.

-

Addition of Reagents: To the stirred solution, add o-toluenesulfonamide-d7 (1.05 eq.), dicyclohexylcarbodiimide (DCC, 1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Characterization by HPLC-MS

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution to an appropriate concentration for analysis (e.g., 1 µg/mL).

-

Chromatographic Conditions:

-

Column: Use a reverse-phase C18 column (e.g., Thermo Scientific Accucore RP-MS).[9]

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Analysis Mode: Full scan to confirm the molecular ion, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting the specific m/z for this compound.

-

-

Data Analysis: Analyze the chromatogram for peak purity and retention time. Analyze the mass spectrum to confirm the presence of the correct molecular ion peak corresponding to this compound.

Characterization of this compound

The identity, purity, and structural integrity of the synthesized this compound are confirmed through a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound. A single, sharp peak in the chromatogram indicates a high degree of purity. The method can also separate this compound from any remaining non-deuterated Zafirlukast or other process-related impurities.[1][10]

-

Mass Spectrometry (MS): MS is critical for confirming the successful synthesis of the deuterated analog. It verifies the molecular weight of the compound, confirming the incorporation of the seven deuterium atoms. The molecular weight of this compound is approximately 7 amu greater than that of unlabeled Zafirlukast.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the overall chemical structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the o-tolyl ring (both the aromatic protons and the methyl protons) would be absent or significantly diminished, providing definitive evidence of the location of the deuterium labels.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1217174-18-9 | [5][6][11][12] |

| Molecular Formula | C₃₁H₂₆D₇N₃O₆S | [6][13] |

| Molecular Weight | ~582.72 g/mol | [6] |

| Appearance | Fine white to pale yellow amorphous powder | [14] |

| Primary Use | Internal standard for analytical research | [5] |

Table 2: Comparison of Mass Spectrometry Data

| Analyte | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |

| Zafirlukast | C₃₁H₃₃N₃O₆S | 575.2145 | ~576.22 |

| This compound | C₃₁H₂₆D₇N₃O₆S | 582.2584 | ~583.26 |

Table 3: Expected ¹H NMR Spectral Differences

| Protons | Zafirlukast (Expected δ, ppm) | This compound (Expected Observation) |

| o-Tolyl-CH₃ | ~2.1 ppm (singlet, 3H) | Signal absent or significantly reduced |

| o-Tolyl-Ar-H | ~7.2 - 8.1 ppm (multiplets, 4H) | Signals absent or significantly reduced |

| Other Protons | Indole, Benzoic, Cyclopentyl protons | Signals present with similar chemical shifts and coupling patterns |

References

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Zafirlukast - Wikipedia [en.wikipedia.org]

- 4. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105367478A - Preparation process of zafirlukast - Google Patents [patents.google.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound CAS#: 1217174-18-9 [m.chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. This compound - Acanthus Research [acanthusresearch.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Zafirlukast: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, developed for the prophylactic and chronic treatment of asthma.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma, contributing to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[2] By blocking the action of these mediators at the CysLT1 receptor, zafirlukast helps to mitigate the inflammatory cascade and alleviate asthma symptoms. This technical guide provides a detailed overview of the pharmacological profile of zafirlukast, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, with a focus on the experimental methodologies used to elucidate these properties.

Mechanism of Action

Zafirlukast exerts its therapeutic effect by competitively binding to the CysLT1 receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes.[3] This antagonism blocks the downstream signaling pathways that lead to the pathological changes associated with asthma.

Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3][4] Upon activation by cysteinyl leukotrienes, the receptor initiates a signaling cascade that results in increased intracellular calcium levels and activation of protein kinase C (PKC).

References

- 1. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

Zafirlukast: A Comprehensive Technical Guide on its Role as a Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, playing a crucial role in the management of chronic asthma and other inflammatory conditions. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid, contributing significantly to the pathophysiology of asthma by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion.[1][2] By blocking the action of these mediators at the CysLT1 receptor, zafirlukast effectively mitigates the inflammatory cascade in the airways, leading to improved asthma control. This technical guide provides an in-depth analysis of zafirlukast's core pharmacology, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction

Leukotrienes are potent lipid mediators of inflammation that are synthesized from arachidonic acid by the 5-lipoxygenase pathway.[1] The cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — are particularly important in the context of asthma and allergic rhinitis.[1] They exert their effects by binding to specific G-protein coupled receptors, primarily the CysLT1 receptor, which is abundant in the airways.[1][3] Activation of the CysLT1 receptor leads to a cascade of events including smooth muscle contraction, microvascular leakage, and eosinophil recruitment, all of which contribute to the clinical manifestations of asthma.[1]

Zafirlukast (brand name Accolate) was one of the first oral leukotriene receptor antagonists (LTRAs) to be approved for the chronic treatment of asthma in adults and children five years of age and older.[2][4] It acts as a competitive antagonist, specifically targeting the CysLT1 receptor and thereby preventing the binding of cysteinyl leukotrienes.[1] This targeted action makes it a valuable therapeutic option for the long-term management of asthma, offering an alternative or add-on to inhaled corticosteroids.[5]

Mechanism of Action: The Leukotriene Signaling Pathway

The synthesis of leukotrienes begins with the release of arachidonic acid from membrane phospholipids by phospholipase A₂. The enzyme 5-lipoxygenase (5-LOX), in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to leukotriene A₄ (LTA₄).[6][7] LTA₄ is an unstable intermediate that can be further metabolized into either LTB₄ by LTA₄ hydrolase or into LTC₄ by LTC₄ synthase.[6][7] LTC₄ is then actively transported out of the cell and can be sequentially converted to LTD₄ and LTE₄.[8]

These cysteinyl leukotrienes bind to and activate CysLT receptors. Zafirlukast specifically and competitively antagonizes the CysLT1 receptor, preventing the downstream signaling that leads to the pathophysiological effects of asthma.[1][9]

Quantitative Pharmacological Data

The efficacy and potency of zafirlukast have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Assay System | Reference |

| Ki (nM) | 0.26 | Human CysLT1 Receptor | [9] |

| IC₅₀ (nM) | 0.26 | Human CysLT1 Receptor | [9] |

| IC₅₀ (µM) | 0.6 | LTD₄-induced mucus secretion in guinea pig trachea | [10][11] |

| IC₅₀ (µM) | 58 | Human CysLT2 Receptor | [10] |

Table 2: Pharmacokinetic Properties of Zafirlukast

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Oral administration | [4][12] |

| Bioavailability Reduction with Food | ~40% | Co-administration with food | [4][12] |

| Plasma Protein Binding | >99% | Primarily to albumin | [4] |

| Volume of Distribution (Vd) | 70 L | - | [4] |

| Elimination Half-life (t½) | 8-16 hours (average 10 hours) | - | [4] |

| Metabolism | Hepatic (primarily via CYP2C9) | - | [4] |

| Excretion | Primarily in feces | - |

Table 3: Clinical Efficacy in Asthma Trials (vs. Placebo)

| Endpoint | Zafirlukast Improvement | Placebo Improvement | Trial Duration | Reference |

| Daytime Asthma Symptom Score | 26.5% reduction | 13.3% reduction | 13 weeks | |

| Nighttime Awakenings | 46% reduction | 4% increase | 6 weeks | |

| Morning Asthma Symptoms | 28% reduction | 10% reduction | 6 weeks | |

| As-needed β-agonist Use | 22.3% reduction | 7% increase | 13 weeks |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of zafirlukast.

Radioligand Binding Assay for CysLT1 Receptor

This assay determines the binding affinity of zafirlukast to the CysLT1 receptor.

-

Materials:

-

Cell membranes from CHO-K1 cells expressing human recombinant CysLT1 receptors.[9]

-

[³H]LTD₄ (radioligand).[9]

-

Unlabeled LTD₄ (for determining non-specific binding).[9]

-

Zafirlukast (test compound).

-

Assay Buffer: Modified Tris-HCl buffer, pH 7.4.[9]

-

Glass fiber filters (e.g., GF/C).[4]

-

Scintillation cocktail.

-

Microplate harvester and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of zafirlukast.

-

In a 96-well plate, add a fixed amount of CysLT1 receptor-containing cell membranes (e.g., 5 µg).[9]

-

Add the various concentrations of zafirlukast or buffer (for total binding) or a high concentration of unlabeled LTD₄ (e.g., 300 nM, for non-specific binding).[9]

-

Add a fixed concentration of [³H]LTD₄ (e.g., 0.3 nM).[9]

-

Incubate the plate at 25°C for 30 minutes.[9]

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of zafirlukast by plotting the percentage of specific binding against the log concentration of zafirlukast. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of zafirlukast to inhibit CysLT1 receptor activation, which is coupled to an increase in intracellular calcium.

-

Materials:

-

Cells expressing CysLT1 receptors (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

LTD₄ (agonist).

-

Zafirlukast (antagonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

-

-

Procedure:

-

Plate the CysLT1-expressing cells in a 96-well or 384-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 1 hour).

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of zafirlukast to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the agonist LTD₄ into the wells and immediately measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the inhibitory effect of zafirlukast by comparing the calcium response in the presence and absence of the antagonist.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of zafirlukast.

-

Guinea Pig Tracheal Contraction Assay

This ex vivo assay assesses the ability of zafirlukast to inhibit LTD₄-induced smooth muscle contraction in airway tissue.

-

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit solution.

-

LTD₄ (contractile agonist).

-

Zafirlukast.

-

Organ bath system with force transducers.

-

-

Procedure:

-

Euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Allow the tracheal rings to equilibrate under a resting tension.

-

Pre-incubate the tracheal rings with various concentrations of zafirlukast or vehicle.

-

Induce contraction by adding a fixed concentration of LTD₄ to the organ baths.

-

Record the isometric tension generated by the tracheal rings using force transducers.

-

The inhibitory effect of zafirlukast is determined by the reduction in the LTD₄-induced contraction.

-

Construct a concentration-response curve to determine the IC₅₀ of zafirlukast.

-

Clinical Significance and Applications

Zafirlukast is indicated for the prophylaxis and chronic treatment of asthma.[4][9] It is not intended for use in acute asthma attacks.[4] Clinical trials have demonstrated its efficacy in improving various asthma endpoints, including daytime symptoms, nighttime awakenings, and the need for rescue β₂-agonist medication. It has also shown effectiveness in preventing exercise-induced bronchospasm and in managing symptoms of allergic rhinitis.[4] While generally less potent than inhaled corticosteroids, zafirlukast offers a convenient oral dosing regimen and a favorable safety profile, making it a valuable option for certain patient populations.[5]

Conclusion

Zafirlukast is a well-characterized leukotriene receptor antagonist with a clear mechanism of action and established clinical efficacy. By competitively blocking the CysLT1 receptor, it effectively inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. The quantitative data from in vitro, in vivo, and clinical studies provide a robust understanding of its pharmacological profile. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working in the field of respiratory and inflammatory diseases. Further research may continue to explore the full therapeutic potential of CysLT1 receptor antagonism in other inflammatory conditions.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. selectscience.net [selectscience.net]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 6. A randomised, double-blind, placebo-controlled, multicentre trial to demonstrate the efficacy, steroid-sparing effect and safety of oral zafirlukast (ACCOLATE) 20 mg (morning and bedtime) in symptomatic asthma patients currently being treated with inhaled corticosteroid. [astrazenecaclinicaltrials.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Contraction of guinea pig trachea with antibodies to guinea pig IgE. An in vitro model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. bu.edu [bu.edu]

- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Metabolism of Zafirlukast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Zafirlukast, a competitive cysteinyl leukotriene receptor antagonist. The document details the metabolic pathways, enzymes involved, pharmacokinetic properties, and experimental methodologies used to elucidate its biotransformation.

Executive Summary

Zafirlukast undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, catalyzed predominantly by CYP2C9.[1][2][3] Another key pathway involves CYP3A4, which leads to the formation of a reactive α,β-unsaturated iminium intermediate.[1] This reactive metabolite has been implicated in the mechanism-based inactivation of CYP3A4 and may be associated with instances of idiosyncratic hepatotoxicity.[1] The resulting metabolites of Zafirlukast are significantly less potent than the parent compound.[4][5] Elimination of Zafirlukast and its metabolites occurs mainly through the feces, with minimal renal excretion.[3][5][6] The pharmacokinetic profile of Zafirlukast is influenced by factors such as food intake, age, hepatic function, and genetic polymorphisms in CYP2C9.[3][7][8]

Pharmacokinetic Properties

Zafirlukast is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 3 hours.[3][7] Its bioavailability is reduced by about 40% when taken with food.[3][7] The drug is highly protein-bound (>99%), primarily to albumin.[3][4]

Table 1: Pharmacokinetic Parameters of a Single 20 mg Oral Dose of Zafirlukast in Healthy Male Volunteers

| Parameter | Mean Value | % Coefficient of Variation |

| Cmax (ng/mL) | 326.3 | 43.8 |

| tmax (h) | 3.1 | 41.8 |

| AUC (0-∞) (ng·h/mL) | 1535.4 | 43.1 |

| CL/f (L/h) | 14.9 | 43.1 |

| Vss/F (L) | 70 | - |

| t1/2 (h) | ~10 | - |

Source: Adapted from DailyMed and other pharmacokinetic studies.[3][7]

Table 2: Influence of CYP2C9 Genetic Polymorphisms on Zafirlukast Pharmacokinetics

| Genotype Group | Parameter | Fold-Increase vs. EM | p-value |

| CYP2C9IM (Intermediate Metabolizers) | Cmax | 1.44 | < 0.01 |

| AUCinf | 1.70 | < 0.0001 | |

| CL/F | 42.8% lower | < 0.001 |

Source: Lee et al. (2016)[8]

Metabolic Pathways

The biotransformation of Zafirlukast is complex, involving several enzymatic reactions. The primary routes of metabolism are hydroxylation and the formation of a reactive iminium species. Other reported pathways, particularly in animal models, include hydrolysis, N-acetylation, and demethylation.[5][6]

CYP2C9-Mediated Hydroxylation

The principal metabolic pathway for Zafirlukast is hydroxylation, which is mainly catalyzed by CYP2C9.[3][4][5] This leads to the formation of several hydroxylated metabolites, which are largely inactive.[4] Two known human metabolites resulting from hydroxylation are:

-

3-hydroxycyclopentyl N-[3-({2-methoxy-4-[(2-methylbenzenesulfonyl)carbamoyl]phenyl}methyl)-1-methylindol-5-yl]carbamate

-

cyclopentyl N-[1-(hydroxymethyl)-3-({2-methoxy-4-[(2-methylbenzenesulfonyl)carbamoyl]phenyl}methyl)indol-5-yl]carbamate[9]

CYP3A4-Mediated Metabolism and Reactive Intermediate Formation

Zafirlukast is also a substrate for CYP3A4. This interaction can lead to the formation of an electrophilic α,β-unsaturated iminium species through dehydrogenation.[1] This reactive intermediate can covalently bind to cellular macromolecules and is capable of mechanism-based inactivation of CYP3A4.[1] This pathway is of toxicological interest due to its potential link to drug-induced liver injury.[1]

Enzyme Inhibition

Zafirlukast is an inhibitor of both CYP2C9 and CYP3A4 at clinically relevant concentrations, which is the basis for several drug-drug interactions.[4]

Table 3: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Zafirlukast

| CYP Isoform | Index Substrate | IC50 (μM) | Inhibition Type (for CYP2C9) | Ki (μM) (for CYP2C9) |

| CYP2C9 | Tolbutamide | 7.0 | Competitive | 5.86 ± 0.08 |

| CYP3A | Triazolam | 20.9 | - | - |

| CYP2C19 | S-mephenytoin | 32.7 | - | - |

| CYP1A2 | Phenacetin | 56 | - | - |

| CYP2D6 | Dextromethorphan | 116 | - | - |

| CYP2E1 | - | Negligible | - | - |

Source: Greenblatt et al. (1999) and Cha et al. (2004)[10][11]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

Objective: To characterize the metabolites of Zafirlukast and identify the enzymes responsible for their formation.

Methodology:

-

Incubation: Incubations are performed using pooled human liver microsomes (e.g., 0.5 mg/mL).

-

Reaction Mixture: A typical incubation mixture contains potassium phosphate buffer (e.g., 100 mM, pH 7.4), Zafirlukast (at various concentrations), and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Initiation and Termination: Reactions are initiated by the addition of the NADPH-generating system and incubated at 37°C. Reactions are terminated by adding a cold organic solvent, such as acetonitrile.

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: Metabolites are identified and quantified using LC-MS/MS. Specific CYP450 isoform involvement can be determined using recombinant human CYP enzymes or by using selective chemical inhibitors.

LC-MS/MS Quantification of Zafirlukast in Human Plasma

Objective: To accurately quantify the concentration of Zafirlukast in human plasma for pharmacokinetic studies.

Methodology:

-

Sample Preparation: Zafirlukast and an internal standard (e.g., valdecoxib) are extracted from 500 µL of human plasma.

-

Extraction: Solid-phase extraction (SPE) is a common method. A Retain AX SPE plate can be used, with conditioning (acetonitrile), equilibration (water), loading of the plasma sample, washing (water followed by acetonitrile), and elution (e.g., acetonitrile with 5% formic acid).[12] Alternatively, liquid-liquid extraction with a solvent like ethyl acetate can be performed.[13]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Zafirlukast (e.g., m/z 574.2 → 462.1) and the internal standard are monitored.[13]

-

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of Zafirlukast in the samples is determined. The linear range is typically from sub-ng/mL to several hundred ng/mL.[13][14]

Conclusion

The metabolism of Zafirlukast is a well-characterized process dominated by CYP2C9-mediated hydroxylation, leading to inactive metabolites. However, the role of CYP3A4 in forming a reactive iminium intermediate is a critical aspect for researchers in drug development and toxicology to consider, as it may contribute to drug-drug interactions and potential hepatotoxicity. The provided data and protocols offer a foundational guide for professionals engaged in the study of Zafirlukast's biotransformation and its clinical implications. Further research could focus on quantifying the contribution of each metabolic pathway in diverse patient populations to refine therapeutic strategies and minimize adverse effects.

References

- 1. Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Metabolism and excretion of zafirlukast in dogs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ZafirlukastTABLETS [dailymed.nlm.nih.gov]

- 8. Effects of CYP2C9 genetic polymorphisms on the pharmacokinetics of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhibition of human cytochrome P450 isoforms in vitro by zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential of pranlukast and zafirlukast in the inhibition of human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Zafirlukast in Human Plasma by HPLC-MS/MS using Zafirlukast-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Zafirlukast in human plasma. The use of a stable isotope-labeled internal standard, Zafirlukast-d7, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation procedure allows for rapid sample preparation and high sample throughput.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma. Accurate and reliable quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. This approach minimizes variability due to sample preparation and matrix effects, thereby improving data quality. This document provides a detailed protocol for the determination of Zafirlukast in human plasma using an HPLC-MS/MS system with this compound as the internal standard.

Experimental

Materials and Reagents

-

Zafirlukast (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Formic Acid

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Instrumentation

-

HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

Zafirlukast Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zafirlukast and dissolve in 10 mL of methanol.

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

Zafirlukast Working Solutions: Prepare serial dilutions of the Zafirlukast stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Pipette 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank. For the blank, add 10 µL of 50:50 acetonitrile:water.

-

Vortex for 5 seconds.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the HPLC-MS/MS system.

HPLC-MS/MS Method

HPLC Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B in 1.5 min, hold at 90% B for 0.5 min, return to 30% B in 0.1 min, hold at 30% B for 0.9 min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Zafirlukast | 576.2 | 463.2 | 150 | 35 |

| This compound | 583.2 | 470.2 | 150 | 35 |

Note: The precursor ion for Zafirlukast is [M+H]+. The precursor for this compound is predicted based on the addition of 7 deuteriums.

Results

Linearity

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve had a correlation coefficient (r²) of >0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, mid, and high).

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 3 | < 10 | 90-110 | < 10 | 90-110 |

| Mid QC | 300 | < 10 | 90-110 | < 10 | 90-110 |

| High QC | 800 | < 10 | 90-110 | < 10 | 90-110 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for Zafirlukast.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Zafirlukast | > 85 | < 15 |

Workflow Diagrams

Caption: Experimental workflow from sample preparation to analysis.

Caption: MRM fragmentation of Zafirlukast and this compound.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of Zafirlukast in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple and rapid sample preparation procedure makes this method ideal for high-throughput bioanalytical laboratories.

Application Note: Quantitative Analysis of Zafirlukast in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used for the chronic treatment of asthma. Accurate and reliable quantification of Zafirlukast in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed protocol for the quantitative analysis of Zafirlukast in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Zafirlukast-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Zafirlukast reference standard (≥98% purity)

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Zafirlukast (1 mg/mL) and this compound (1 mg/mL) are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Protein Precipitation (PPT)

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1][2][3][4]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Zafirlukast: m/z 574.2 → 462.1 |

| This compound: m/z 581.2 → 469.1 (Proposed) | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

| Source Temperature | 550°C |

| IonSpray Voltage | -4500 V |

Method Validation Summary

The method should be validated according to the US FDA and/or EMA guidelines on bioanalytical method validation.[5][6][7][8][9] Key validation parameters are summarized below.

Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| Low | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium | 75 | < 15 | < 15 | 85 - 115 |

| High | 400 | < 15 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| Parameter | Zafirlukast | This compound |

| Extraction Recovery (%) | > 85 | > 85 |

| Matrix Effect (%) | 85 - 115 | 85 - 115 |

Stability

Zafirlukast is stable in human plasma under the following conditions:[10]

| Stability Condition | Duration | Temperature | Stability |

| Short-Term | 24 hours | Room Temperature | Stable |

| Long-Term | 90 days | -80°C | Stable |

| Freeze-Thaw Cycles | 3 cycles | -80°C to Room Temp. | Stable |

| Autosampler | 48 hours | 4°C | Stable |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Zafirlukast in plasma.

Caption: Inter-relationships of key bioanalytical method validation parameters.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Zafirlukast in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reliability of the results. The detailed protocol and validation summary provided in this application note can be readily implemented in a bioanalytical laboratory to support clinical and preclinical studies of Zafirlukast.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. elearning.unite.it [elearning.unite.it]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

Application Note: Validated LC-MS/MS Method for the Quantification of Zafirlukast in Human Plasma Using Zafirlukast-d7 as an Internal Standard

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Zafirlukast in human plasma. Zafirlukast-d7 was employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure and a rapid chromatographic separation. The described method is highly sensitive and selective, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma. It acts by blocking the action of cysteinyl leukotrienes in the airways, thereby reducing inflammation, bronchoconstriction, and mucus production. Accurate and reliable quantification of Zafirlukast in biological matrices is crucial for clinical and pharmacological research. This application note presents a detailed protocol for a validated LC-MS/MS method for the analysis of Zafirlukast in human plasma, utilizing its deuterated analog, this compound, as the internal standard.

Experimental

Materials and Reagents

-

Zafirlukast and this compound reference standards were sourced from a reputable supplier.

-

LC-MS grade acetonitrile, methanol, and water were used throughout the experiment.

-

Formic acid (LC-MS grade) was used as a mobile phase additive.

-

Human plasma was obtained from a certified blood bank.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at high pressures.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 50 x 4.6 mm, 5 µm) was used for chromatographic separation.

Standard Solutions

-

Stock Solutions: Individual stock solutions of Zafirlukast and this compound were prepared in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Working standard solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to desired concentrations for calibration curve and quality control samples.

Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of Zafirlukast and this compound from human plasma.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Hypersil BDS C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (20:80, v/v) of Mobile Phase A and B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 3 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Zafirlukast | This compound (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| MRM Transition | m/z 574.2 → 462.1 | m/z 581.2 → 469.1 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | -25 eV | -25 eV |

| Capillary Voltage | 3.5 kV | 3.5 kV |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery.

Linearity

The method was linear over the concentration range of 0.15 to 600 ng/mL for Zafirlukast in human plasma. The calibration curve yielded a correlation coefficient (r²) of >0.99.

Table 3: Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.15 | [Example Value] |

| 1 | [Example Value] |

| 10 | [Example Value] |

| 50 | [Example Value] |

| 100 | [Example Value] |

| 200 | [Example Value] |

| 400 | [Example Value] |

| 600 | [Example Value] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 1 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 150 | < 15 | 85-115 | < 15 | 85-115 |

| High | 500 | < 15 | 85-115 | < 15 | 85-115 |

Recovery

The extraction recovery of Zafirlukast from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.

Table 5: Extraction Recovery Data

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 1 | > 85 |

| Medium | 150 | > 85 |

| High | 500 | > 85 |

Visualizations

Caption: Experimental workflow for Zafirlukast analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Zafirlukast in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting.

Preparation of Zafirlukast-d7 Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Zafirlukast-d7 stock solutions for use in various research applications. This compound is a deuterated analog of Zafirlukast, a potent and selective cysteinyl leukotriene type 1 (CysLT1) receptor antagonist used in the management of asthma.[1] The inclusion of deuterium-labeled internal standards like this compound is critical for accurate quantification in mass spectrometry-based bioanalytical studies.

Physicochemical and Solubility Data

This compound is a solid, pale pink to light orange powder.[2] While detailed solubility data for the deuterated form is not extensively published, the physicochemical properties of Zafirlukast provide a strong basis for solvent selection. Zafirlukast is practically insoluble in water but shows good solubility in several organic solvents.[3][4] It is reasonable to expect this compound to exhibit similar solubility characteristics.

| Property | Data | Source(s) |

| Molecular Formula | C₃₁H₂₆D₇N₃O₆S | [5] |

| Molecular Weight | 582.72 g/mol | [5] |

| Melting Point | >104°C (decomposes) | [1][2] |

| Appearance | Pale Pink to Light Orange Solid | [2] |

| Storage (Solid) | Refrigerator; -20°C for long-term storage (≥4 years for Zafirlukast) | [1][6] |

| Solubility (Zafirlukast) | ||

| Water | Practically insoluble (0.000962 mg/mL) | [3][4][7][8] |

| Methanol | Slightly soluble | [2][3][4] |

| Ethanol | ~0.25 mg/mL | [6] |

| Chloroform | Slightly soluble | [1][2] |

| Acetonitrile | Soluble (used to prepare 1000 µg/mL stock solution) | [9] |

| DMSO | ~20 mg/mL | [6] |

| DMF | ~30 mg/mL | [6] |

| Storage (Solutions) | -80°C for 6 months; -20°C for 1 month | [10] |

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO). This solvent is chosen for its high solubilizing capacity for Zafirlukast.[6]

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid (e.g., 1 mg).

-

Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL (e.g., add 1 mL of DMSO to 1 mg of this compound).

-

Dissolution: Cap the vial securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

-

Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]

Note on Aqueous Solutions: Zafirlukast is sparingly soluble in aqueous buffers.[6] To prepare aqueous working solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[6] A 1:1 solution of DMF:PBS (pH 7.2) has been shown to dissolve Zafirlukast at approximately 0.5 mg/mL.[6] Aqueous solutions are not recommended for storage for more than one day.[6]

Workflow for this compound Stock Solution Preparation

Caption: Workflow for this compound Stock Solution Preparation and Storage.

References

- 1. This compound CAS#: 1217174-18-9 [m.chemicalbook.com]

- 2. This compound | 1217174-18-9 [chemicalbook.com]

- 3. e-lactancia.org [e-lactancia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Note: Chromatographic Separation and Quantification of Zafirlukast and Zafirlukast-d7 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous determination of Zafirlukast and its deuterated internal standard, Zafirlukast-d7, in human plasma. The method utilizes a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy for pharmacokinetic and drug metabolism studies. A simple protein precipitation procedure is employed for sample preparation, providing efficient extraction and recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of less than 3 minutes. This method is suitable for high-throughput analysis in a research or drug development environment.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma. It acts by blocking the action of cysteinyl leukotrienes in the airways, thereby reducing inflammation, bronchoconstriction, and mucus production. Accurate quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the extraction and chromatographic separation of Zafirlukast and this compound from human plasma, followed by sensitive detection using tandem mass spectrometry.

Experimental

Materials and Reagents

-

Zafirlukast and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (sourced from an accredited supplier)

Sample Preparation: Protein Precipitation

A protein precipitation method is utilized for the extraction of Zafirlukast and this compound from human plasma.[1]

-

Allow plasma samples to thaw to room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex the sample for 10 seconds.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

-

Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is performed using a UPLC system with a reversed-phase C18 column.

-

Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[2]

-

Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (pH adjusted with formic acid if necessary)

-

Gradient: Isocratic or a shallow gradient to ensure separation from matrix components. A typical starting condition is 80:20 (v/v) Acetonitrile:10 mM Ammonium Acetate.[3]

-

Flow Rate: 0.3 mL/min[2]

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

Total Run Time: Approximately 2-3 minutes

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (method development may be required to determine the optimal polarity)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following precursor to product ion transitions are monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Zafirlukast | 574.1 | 462.1 | Negative |

| This compound | 584.2 | 472.1 | Negative |

Note: The polarity and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the key quantitative parameters of the method.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| Chromatography | |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2] |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (80:20, v/v)[3] |

| Flow Rate | 0.3 mL/min[2] |

| Retention Time - Zafirlukast | Approx. 1.11 min[3] |

| Retention Time - this compound | Approx. 1.11 min (expected to co-elute) |

| Mass Spectrometry | |

| Ionization Mode | ESI Negative |

| MRM Transition - Zafirlukast | 574.1 → 462.1 |

| MRM Transition - this compound | 584.2 → 472.1 |

Table 2: Method Performance Characteristics (Representative Data)

| Parameter | Result |

| Linearity Range | 0.15 - 600 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL[3] |

| Recovery | > 85% |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Matrix Effect | Monitored and compensated by the internal standard |

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to data analysis.

Caption: Experimental workflow for the quantification of Zafirlukast.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of Zafirlukast in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. The simple protein precipitation sample preparation makes this method amenable to high-throughput applications in a research setting, facilitating pharmacokinetic and other drug development studies of Zafirlukast.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Zafirlukast Is a Dual Modulator of Human Soluble Epoxide Hydrolase and Peroxisome Proliferator-Activated Receptor γ [frontiersin.org]

- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Use of Zafirlukast-d7 in In Vitro Metabolism Studies

Introduction

Zafirlukast is an oral leukotriene receptor antagonist used for the maintenance treatment of asthma.[1] Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing potential toxicity, and determining its pharmacokinetic profile. In vitro metabolism studies are essential tools in drug development that provide this critical information.[2] Stable isotope-labeled compounds, such as Zafirlukast-d7, are indispensable for these studies. They serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and precision required to determine metabolic stability, identify metabolites, and characterize enzyme kinetics.[][4]

This document provides detailed protocols and data for utilizing this compound in various in vitro metabolism studies, targeted at researchers, scientists, and drug development professionals.

Zafirlukast Metabolic Pathways

Zafirlukast undergoes extensive hepatic metabolism, primarily through oxidation mediated by the cytochrome P450 (CYP) enzyme system.[5] The major biotransformation pathway is hydroxylation, catalyzed predominantly by CYP2C9 and to a lesser extent by CYP3A4.[5][6][7] Other reported metabolic routes include hydrolysis of the amide linkage and N-desmethylation.[8] The resulting metabolites are significantly less potent than the parent compound.[9] Fecal excretion is the main route of elimination for Zafirlukast and its metabolites.[5][8]

Application 1: Cytochrome P450 (CYP) Inhibition Assay

Zafirlukast is known to inhibit several CYP isoforms.[5][10] This assay is critical for predicting potential drug-drug interactions when Zafirlukast is co-administered with other drugs metabolized by these enzymes.

Quantitative Data: CYP Inhibition by Zafirlukast

The following table summarizes the inhibitory potential of Zafirlukast against various human CYP isoforms, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| CYP Isoform | Index Substrate | Zafirlukast IC50 (µM) | Potency | Reference |

| CYP2C9 | Tolbutamide | 7.0 | Moderate | [10] |

| CYP3A | Triazolam | 20.9 | Weak | [10] |

| CYP2C19 | S-mephenytoin | 32.7 | Weak | [10] |

| CYP1A2 | Phenacetin | 56 | Weak | [10] |

| CYP2D6 | Dextromethorphan | 116 | Very Weak | [10] |

| CYP2E1 | - | Negligible Inhibition | - | [10] |

Experimental Protocol: CYP Inhibition Assay

This protocol outlines a method to determine the IC50 of Zafirlukast using human liver microsomes (HLM).

1. Materials

-

Human Liver Microsomes (HLM)

-

Zafirlukast (inhibitor) and this compound (for analytical internal standard)

-

CYP-specific probe substrates (e.g., Tolbutamide for CYP2C9)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

96-well plates, incubator, LC-MS/MS system

2. Reagent Preparation

-

Zafirlukast Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO or ACN. Create a serial dilution series to cover the expected IC50 range (e.g., 0-250 µM).

-

Substrate Stock Solution: Prepare a stock solution of the probe substrate in a suitable solvent. The final concentration in the incubation should be at or below its Km value.

-

HLM Suspension: Dilute HLM in cold phosphate buffer to the desired concentration (e.g., 0.2-0.5 mg/mL).

3. Procedure

-

Pre-incubation: Add 5 µL of Zafirlukast dilution (or vehicle control) and 85 µL of HLM suspension to each well of a 96-well plate. Pre-incubate for 10 minutes at 37°C.

-

Initiate Reaction: Add 10 µL of the probe substrate to each well to start the reaction.

-

Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The time should be within the linear range of metabolite formation.

-

Add Cofactor: Add 10 µL of the NADPH regenerating system to initiate the metabolic reaction.

-

Quench Reaction: Stop the reaction by adding 100 µL of cold ACN containing the internal standard (this compound for Zafirlukast quantification, or another suitable IS for the probe metabolite).

-

Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.

-

Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of Zafirlukast concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Application 2: Mechanism-Based Inhibition (MBI) of CYP3A4

Zafirlukast has been identified as a mechanism-based inhibitor of CYP3A4.[11][12] This type of inhibition is time-dependent and can lead to more significant clinical drug interactions. MBI assays are performed to determine the kinetic parameters K_I (inactivator concentration at half-maximal inactivation rate) and k_inact (maximal rate of inactivation).

Quantitative Data: MBI of CYP3A4 by Zafirlukast

| Parameter | Value | Reference |

| K_I | 13.4 µM | [11][12] |

| k_inact | 0.026 min⁻¹ | [11][12] |

Experimental Protocol: MBI Assay

This protocol involves a pre-incubation step to allow for enzyme inactivation, followed by a dilution and incubation with a probe substrate to measure remaining enzyme activity.

1. Materials

-

Same as CYP Inhibition Assay, with CYP3A4-specific probe substrate (e.g., Midazolam or Testosterone).

2. Procedure

-

Primary Incubation (Inactivation):

-

Prepare incubation mixtures containing HLM (e.g., 1-2 mg/mL), phosphate buffer, and various concentrations of Zafirlukast (or vehicle control).

-

Pre-warm to 37°C.

-

Initiate the inactivation by adding the NADPH regenerating system.

-

At several time points (e.g., 0, 5, 10, 20, 30 min), withdraw an aliquot of the primary incubation mixture.

-

-

Secondary Incubation (Activity Measurement):

-

Immediately dilute the aliquot (e.g., 10- to 20-fold) into a secondary incubation mixture. This mixture contains the CYP3A4 probe substrate and additional NADPH. The dilution effectively stops further inactivation by lowering the concentration of Zafirlukast.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Quench and Analyze:

-

Stop the secondary reaction with cold ACN containing an appropriate internal standard.

-

Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS for the probe metabolite.

-

-

Data Analysis:

-

For each Zafirlukast concentration, plot the natural logarithm of the remaining enzyme activity versus the primary pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the corresponding Zafirlukast concentrations. Fit this data to the Michaelis-Menten equation to determine K_I and k_inact.

-

Application 3: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint) and in vivo half-life. This compound is used as the internal standard for the accurate quantification of the parent Zafirlukast over time.